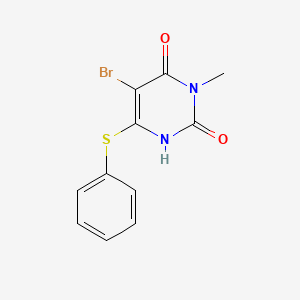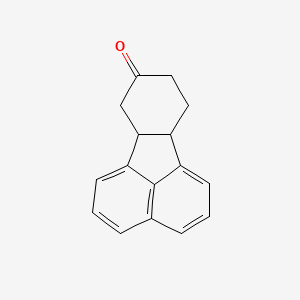
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one: is an organic compound with a complex polycyclic structure It belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons (PAHs)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions.
Hydrogenation: The cyclized product is then subjected to hydrogenation to reduce specific double bonds and achieve the desired tetrahydro structure.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated fluoranthenes.
科学的研究の応用
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic structure but lacking the tetrahydro and ketone functionalities.
Pyrene: Another PAH with a similar aromatic framework but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings, used as a reference compound in various studies.
Uniqueness
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one is unique due to its specific tetrahydro structure and the presence of a ketone functional group. These features impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
79870-17-0 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one |
InChI |
InChI=1S/C16H14O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,12,15H,7-9H2 |
InChIキー |
GAKHRVZODRGSLT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CC2C1C3=CC=CC4=C3C2=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


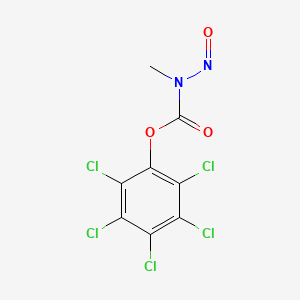
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
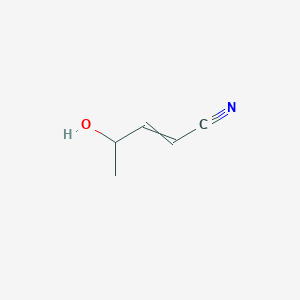


![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
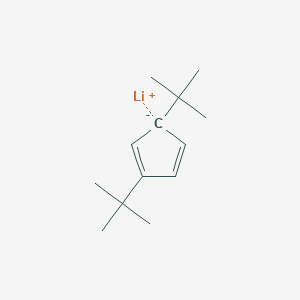
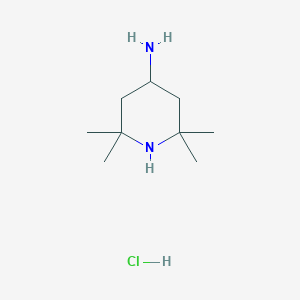
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
